2,3,3,3-Tetrafluoropropionyl chloride

Overview

Description

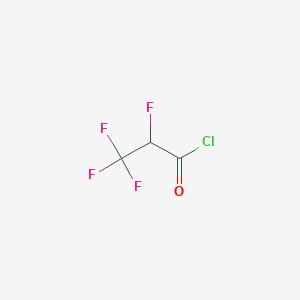

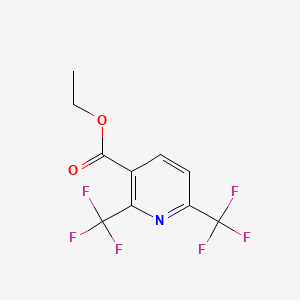

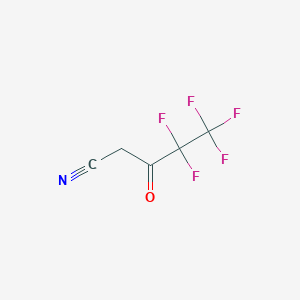

2,3,3,3-Tetrafluoropropionyl chloride is a chemical compound with the linear formula C3HClF4O . It is used in various scientific research and development applications .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C3HClF4O/c4-1(9)3(7,8)2(5)6/h2H . The molecular weight of this compound is 164.49 . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 164.49 , and it is a solid substance . More specific properties such as melting point, boiling point, density, and refractive index are not provided in the search results.Scientific Research Applications

Organic Synthesis

- Synthesis of Enol Ethers and Vinyl Sulfides : 2,3,3,3‐Tetrafluoropropene is a fluorinated building block used in the synthesis of α‐trifluoromethyl enol ethers, showing potential in various organic synthesis applications (Murray et al., 2019).

Medicinal Chemistry

- Trifluoromethylation of Aryl Chlorides : The trifluoromethyl group, derivable from 2,3,3,3-Tetrafluoropropionyl chloride, plays a significant role in pharmaceuticals. It acts as an electron density attractor in molecules, enhancing interactions with proteins (Cho et al., 2010).

Photoaffinity Labeling

- Labeling Enzymes : 2-Diazo-3,3,3-trifluoropropionyl chloride is used in photoaffinity labeling of enzymes. Its derivatives are stable and undergo photolysis with less rearrangement, making them suitable for specific labeling applications (Chowdhry et al., 1976).

Biotransformation Studies

- Investigation in Animals : The biotransformation of 2,3,3,3-Tetrafluoropropene has been studied in animals. It's used as a refrigerant and undergoes specific metabolic transformations (Schuster et al., 2008).

Electrochemistry

- Ionic Liquid Study : The electrochemistry of imidazolium tetrafluoroborate ionic liquids has been examined, with implications for various industrial applications. Impurity chloride was identified in this context (Xiao & Johnson, 2003).

Catalysis

- Selective Oxygen Reduction : Water-soluble iron porphyrin electrocatalysts, involving fluorine atoms, have been shown to be effective for the reduction of dioxygen in aqueous solutions (Matson et al., 2012).

Surfactant-Stabilized Colloids

- Rhodium Colloidal Suspensions : The study of novel counter-anions, including tetrafluoroborate, in surfactant-stabilized rhodium colloids, has implications for catalytic properties and industrial applications (Guyonnet Bilé et al., 2011).

Fluorescence Sensing

- Chloride Optical Sensor : A chloride-selective compound based on calix[4]arene demonstrated significant potential in ratiometric optical sensing, relevant for analytical applications (Schazmann et al., 2006).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2,3,3,3-Tetrafluoropropionyl chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an acylating agent. This compound can modify proteins by acylating amino groups, which can alter the protein’s function and activity. The interactions of this compound with biomolecules are typically covalent, leading to stable modifications that can be studied for various biochemical applications .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of proteins by this compound can lead to changes in signal transduction pathways, affecting how cells respond to external stimuli. Additionally, this compound can alter gene expression by modifying transcription factors or other regulatory proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by acylating key amino acid residues in the enzyme’s active site. This modification can either block substrate binding or alter the enzyme’s conformation, leading to changes in its activity. Furthermore, this compound can influence gene expression by modifying transcription factors, which can either enhance or repress the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in persistent modifications to cellular proteins, which may have lasting effects on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and overall effects on cellular function .

properties

IUPAC Name |

2,3,3,3-tetrafluoropropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF4O/c4-2(9)1(5)3(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRSPMMMBKHFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-3-yl)-2-[(thien-2-yl)sulfonyl]ethylamine dihydrochloride](/img/structure/B3039474.png)

![4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3039487.png)

acetic acid](/img/structure/B3039488.png)

![2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate](/img/structure/B3039495.png)